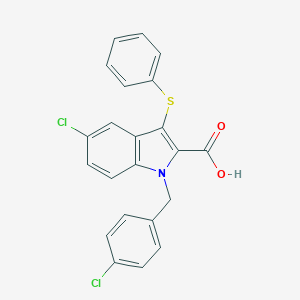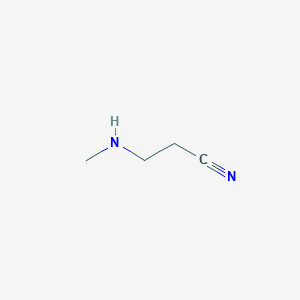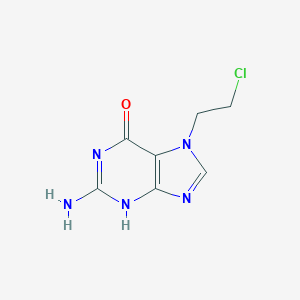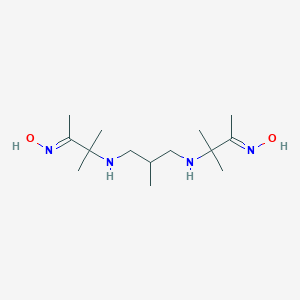
6-Methyl propyleneamine oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl propyleneamine oxime (6-MPPO) is a radiopharmaceutical agent used in nuclear medicine for the diagnosis of various medical conditions. It is a lipophilic molecule that selectively binds to the mitochondrial membranes of cells. 6-MPPO is used in single-photon emission computed tomography (SPECT) imaging to visualize the brain, heart, and other organs. The molecule is labeled with technetium-99m (Tc-99m), a radioisotope that emits gamma rays, which can be detected by a gamma camera.
Wirkmechanismus
The mechanism of action of 6-Methyl propyleneamine oxime involves its selective binding to the mitochondrial membranes of cells. The molecule is taken up by the cells and accumulates in the mitochondria. The binding of 6-Methyl propyleneamine oxime to the mitochondrial membranes alters the membrane potential, which can be detected by SPECT imaging.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Methyl propyleneamine oxime are not fully understood. However, it has been shown to have a high affinity for the mitochondrial membranes of cells. This selectivity allows for the visualization of specific organs and tissues, making it a valuable tool in nuclear medicine imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Methyl propyleneamine oxime is its selectivity for the mitochondrial membranes of cells. This selectivity allows for the visualization of specific organs and tissues, making it a valuable tool in nuclear medicine imaging. However, 6-Methyl propyleneamine oxime has a short half-life, which limits its use in long-term studies. Additionally, the use of radioisotopes in imaging studies requires specialized equipment and training, which can be expensive and time-consuming.
Zukünftige Richtungen
There are several future directions for the use of 6-Methyl propyleneamine oxime in nuclear medicine imaging. One potential application is the use of 6-Methyl propyleneamine oxime in the diagnosis of cancer. Studies have shown that 6-Methyl propyleneamine oxime can selectively bind to cancer cells, making it a potential tool for cancer imaging. Additionally, 6-Methyl propyleneamine oxime may be used to assess mitochondrial function in various medical conditions, such as diabetes and cardiovascular disease. Finally, the development of new radiopharmaceutical agents that are more selective and have longer half-lives may further improve the use of nuclear medicine imaging in clinical practice.
Synthesemethoden
The synthesis of 6-Methyl propyleneamine oxime involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with propyleneamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified by chromatography to obtain pure 6-Methyl propyleneamine oxime.
Wissenschaftliche Forschungsanwendungen
6-Methyl propyleneamine oxime has been extensively studied for its potential applications in the diagnosis of various medical conditions. It has been used to assess cerebral blood flow in patients with Alzheimer's disease, Parkinson's disease, and other neurological disorders. 6-Methyl propyleneamine oxime has also been used to evaluate myocardial perfusion in patients with coronary artery disease.
Eigenschaften
CAS-Nummer |
159029-46-6 |
|---|---|
Produktname |
6-Methyl propyleneamine oxime |
Molekularformel |
C14H30N4O2 |
Molekulargewicht |
286.41 g/mol |
IUPAC-Name |
(NE)-N-[3-[[3-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-2-methylpropyl]amino]-3-methylbutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H30N4O2/c1-10(8-15-13(4,5)11(2)17-19)9-16-14(6,7)12(3)18-20/h10,15-16,19-20H,8-9H2,1-7H3/b17-11+,18-12+ |
InChI-Schlüssel |
NOHGAAVISHFSMM-JYFOCSDGSA-N |
Isomerische SMILES |
CC(CNC(/C(=N/O)/C)(C)C)CNC(/C(=N/O)/C)(C)C |
SMILES |
CC(CNC(C)(C)C(=NO)C)CNC(C)(C)C(=NO)C |
Kanonische SMILES |
CC(CNC(C)(C)C(=NO)C)CNC(C)(C)C(=NO)C |
Synonyme |
6-methyl propyleneamine oxime PAO-6-Me |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



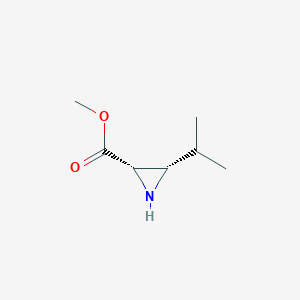
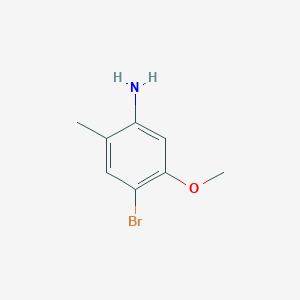
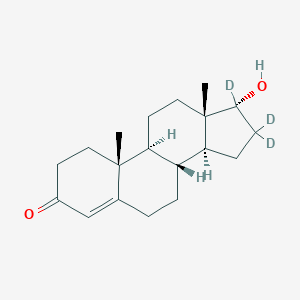
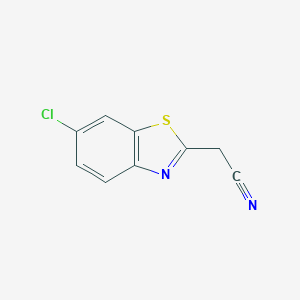
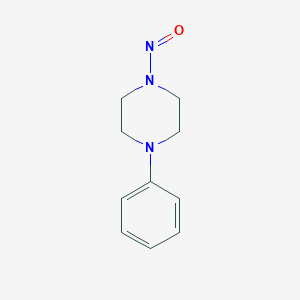
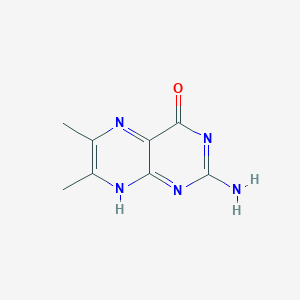

![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)
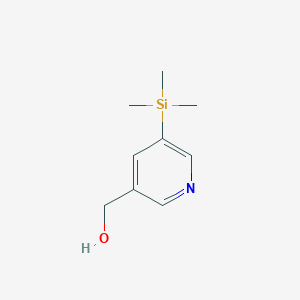
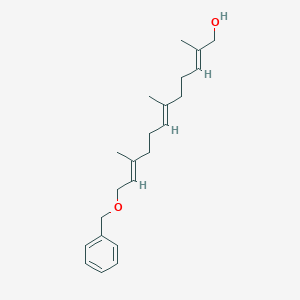
![[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylbenzene](/img/structure/B116775.png)
